Isopropyl methylphosphonate

Description

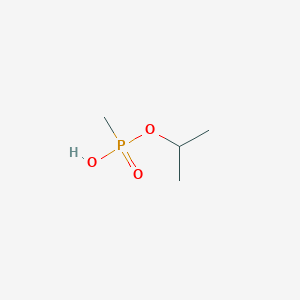

Structure

3D Structure

Properties

IUPAC Name |

methyl(propan-2-yloxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZKGHQGPXBWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024158 | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0 | |

| Record name | Isopropyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1832-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, methyl-, monopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DEK38OFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis pathways for Isopropyl methylphosphonate

An In-depth Technical Guide to the Synthesis of Isopropyl Methylphosphonate (IMPA)

Introduction

This compound (IMPA), also known as O-isopropyl methylphosphonic acid, is an organophosphorus compound of significant interest in the fields of analytical chemistry, defense, and environmental science. Its primary importance stems from its status as the principal and persistent hydrolysis product of the nerve agent Sarin (GB).[1][2] The detection of IMPA in environmental or biomedical samples serves as a definitive marker for the prior presence or use of Sarin.[3] Consequently, the availability of high-purity IMPA as an analytical standard is crucial for the development and validation of detection methodologies and for verification activities under the Chemical Weapons Convention (CWC).[4][5]

This guide provides a comprehensive overview of the core chemical pathways for the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a deep technical understanding of these synthetic routes. We will explore the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and discuss the critical safety considerations inherent in working with organophosphorus compounds.

Core Synthesis Pathways for this compound

The synthesis of IMPA can be approached through several distinct chemical strategies. The choice of pathway often depends on the available starting materials, desired scale, and purification capabilities. We will detail three primary and validated methodologies: the direct esterification of methylphosphonic acid, synthesis via methylphosphonic dichloride, and the Michaelis-Arbuzov reaction, which is fundamental to organophosphorus chemistry and is used to synthesize the related diester, dithis compound (DIMP).

Pathway 1: Acid-Catalyzed Esterification of Methylphosphonic Acid

This method represents the most direct approach to synthesizing the monoester IMPA. It relies on the classic Fischer esterification reaction, where a carboxylic acid (or in this case, a phosphonic acid) reacts with an alcohol in the presence of an acid catalyst.

Causality and Scientific Rationale: The role of the acid catalyst is to protonate an oxygen atom on the phosphonic acid group, thereby increasing the electrophilicity of the phosphorus atom. This activation facilitates nucleophilic attack by the hydroxyl group of the isopropyl alcohol. The reaction is a reversible equilibrium; therefore, to drive the synthesis towards the product, it is typically conducted under reflux conditions for an extended period. The subsequent removal of the product via distillation helps to shift the equilibrium forward, maximizing the yield.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylphosphonic acid (1 molar equivalent) and isopropyl alcohol (1.5-2.0 molar equivalents).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux (approximately 80–100°C) with continuous stirring for 4–6 hours.[4]

-

Isolation: After cooling, the reaction mixture is transferred to a distillation apparatus. The product, this compound, is isolated by distillation under reduced pressure (10–20 mmHg).[4]

-

Purification: If necessary, further purification can be achieved using silica gel column chromatography, typically with an ethyl acetate/hexane eluent system.[4]

Diagram: Acid-Catalyzed Esterification of Methylphosphonic Acid

Caption: Mechanism of acid-catalyzed esterification for IMPA synthesis.

Pathway 2: Synthesis from Methylphosphonic Dichloride

This versatile pathway offers robust control over the reaction and is applicable for producing a range of alkyl methylphosphonic acids.[6] The synthesis proceeds by reacting methylphosphonic dichloride with a stoichiometric amount of isopropyl alcohol, followed by hydrolysis of the resulting phosphonic chloride intermediate.

Causality and Scientific Rationale: Methylphosphonic dichloride is a highly reactive precursor. The P-Cl bonds are excellent leaving groups, readily undergoing nucleophilic substitution by the oxygen of isopropyl alcohol. By carefully controlling the stoichiometry—using approximately one equivalent of the alcohol—the reaction can be directed to favor the formation of the mono-substituted product, isopropyl methylphosphonic chloride. A subsequent hydrolysis step is essential to convert the remaining P-Cl bond to a P-OH group, yielding the final IMPA product. Purification is effectively achieved through liquid-liquid extraction, exploiting the differing solubilities of the desired monoester, the unreacted diacid, and the diester byproduct (DIMP).[6]

Experimental Protocol:

-

Reaction Setup: Dissolve methylphosphonic dichloride (1 molar equivalent) in an inert solvent such as toluene in a flask under an inert atmosphere (e.g., nitrogen).

-

Alcohol Addition: Slowly add isopropyl alcohol (1 molar equivalent) to the solution while stirring. The reaction is often exothermic and may require cooling to maintain control.

-

Hydrolysis: After the initial reaction is complete, carefully add water (at least 2 molar equivalents) to the mixture and reflux for a short period (e.g., 10-30 minutes) to hydrolyze the intermediate isopropyl methylphosphonic chloride.[6]

-

Purification via Extraction:

-

Cool the reaction mixture and separate the organic and aqueous layers.

-

Wash the organic phase (toluene) with water to remove any remaining water-soluble methylphosphonic acid. This step also removes the dithis compound (DIMP) byproduct, which is more soluble in the organic solvent.

-

Extract the desired IMPA from the initial aqueous phase using a suitable organic solvent like chloroform.[6]

-

Combine the chloroform extracts and dry over an anhydrous salt (e.g., sodium sulfate).

-

-

Final Product: Remove the solvent under vacuum to yield the purified this compound. This method can produce gram quantities with high purity (>98%) without requiring vacuum distillation.[6]

Diagram: Synthesis and Extraction Workflow

Caption: Workflow for IMPA synthesis from methylphosphonic dichloride.

Pathway 3: The Michaelis-Arbuzov Reaction (for Dithis compound)

The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds and is the most widely used method for synthesizing phosphonates.[7][8] While it typically produces dialkyl phosphonates, understanding this reaction is crucial as it is the standard method for preparing Dithis compound (DIMP), a well-known simulant for Sarin and a common byproduct in related syntheses.[1][9][10]

Causality and Scientific Rationale: The reaction mechanism proceeds via a two-step SN2 process.[7] First, the nucleophilic trivalent phosphorus atom of the triisopropyl phosphite attacks the electrophilic carbon of methyl iodide, displacing the iodide ion and forming a quaternary phosphonium salt intermediate. In the second step, the displaced iodide ion acts as a nucleophile, attacking one of the isopropyl carbons of the phosphonium salt. This cleaves a C-O bond and results in the formation of the stable pentavalent P=O bond of the phosphonate, along with isopropyl iodide as a byproduct.[11][12] The reaction is often initiated by heat and can be highly exothermic.

Experimental Protocol (for DIMP):

-

Reaction Setup: In a 2-liter round-bottom flask fitted with a reflux condenser and a dropping funnel, place methyl iodide (2 moles).[11]

-

Initiation: Add a small portion (approx. 50 mL) of triisopropyl phosphite (2 moles total) to the methyl iodide. Heat the mixture gently until an exothermic reaction begins.[11]

-

Addition: Once the reaction starts, withdraw the heat source. Add the remaining triisopropyl phosphite from the dropping funnel at a rate that maintains a brisk boil.[11]

-

Reflux: After the addition is complete, heat the mixture under reflux for 1 hour to ensure the reaction goes to completion.[11]

-

Purification:

-

Rearrange the apparatus for distillation and remove the bulk of the isopropyl iodide byproduct at atmospheric pressure (boiling point 85–95°C).[11]

-

Transfer the residue to a smaller flask and distill under reduced pressure (e.g., 1.0 mm Hg). The DIMP product typically distills at 51°C/1.0 mm.[11]

-

This procedure yields a colorless product in high yields (85–90%).[11]

-

Diagram: Michaelis-Arbuzov Reaction Mechanism

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Comparative Summary of Synthesis Pathways

| Feature | Pathway 1: Esterification | Pathway 2: Dichloride Route | Pathway 3: Michaelis-Arbuzov |

| Product | This compound (IMPA) | This compound (IMPA) | Dithis compound (DIMP) |

| Key Precursors | Methylphosphonic Acid, Isopropanol | Methylphosphonic Dichloride, Isopropanol | Triisopropyl Phosphite, Methyl Iodide |

| Reaction Type | Fischer Esterification | Nucleophilic Substitution & Hydrolysis | SN2 Nucleophilic Substitution (x2) |

| Typical Conditions | Reflux (80-100°C), Acid Catalyst | Controlled addition, then Reflux | Heat to initiate, then Reflux (exothermic) |

| Purification Method | Vacuum Distillation, Chromatography | Liquid-Liquid Extraction | Distillation (Atmospheric & Vacuum) |

| Advantages | Direct route to monoester, common reagents. | High purity without distillation, good control. | Very high yield, classic reliable reaction. |

| Challenges | Reversible reaction, may require chromatography. | Dichloride is corrosive and moisture-sensitive. | Produces diester, highly exothermic. |

Analytical Characterization

Verification of the synthesized product is essential. The following techniques are standard for the characterization of IMPA and related compounds:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A primary technique for separating and identifying volatile organophosphorus compounds. Derivatization may be required for polar acids like IMPA to improve volatility.[9][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for analyzing IMPA in complex matrices like serum or groundwater, as it does not require derivatization.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ³¹P NMR) provides unambiguous structural confirmation of the final product.[13][14]

Critical Safety and Handling Considerations

Expertise & Trustworthiness: The synthesis of any organophosphorus compound must be approached with the utmost caution. While IMPA is not a nerve agent, its precursors can be hazardous, and the protocols involve handling corrosive and toxic materials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.[15][16]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of volatile reagents or products.[17]

-

Exposure Routes: Organophosphorus compounds can be absorbed through the skin, as well as via inhalation or ingestion.[15][18] Avoid all direct contact.

-

Emergency Preparedness: Be aware of the signs and symptoms of organophosphate exposure (e.g., miosis, salivation, respiratory distress).[18] Have an emergency plan and appropriate first aid materials readily available.

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations.[11]

Conclusion

The synthesis of this compound (IMPA) can be successfully achieved through several well-established chemical pathways. The direct esterification of methylphosphonic acid and the reaction involving methylphosphonic dichloride provide direct routes to the target monoester, with the latter offering a purification advantage through solvent extraction. The Michaelis-Arbuzov reaction remains the preeminent method for producing the related diester, DIMP, a critical simulant compound.

The choice of synthesis route will be guided by the specific objectives, resources, and expertise of the research team. Regardless of the pathway chosen, a rigorous adherence to safety protocols is non-negotiable. The successful and safe synthesis of IMPA provides the scientific community with an essential analytical standard, underpinning critical efforts in international security, environmental monitoring, and public health.

References

- Ford-Moore, A. H., & Perry, B. J. (1951). Dithis compound. Organic Syntheses, Coll. Vol. 4, p.325 (1963); Vol. 31, p.33 (1951).

- Vulcanchem. (n.d.).

- Benchchem. (n.d.).

- Wikipedia. (2023).

- University of Bristol School of Chemistry. (n.d.). Synthesis of VX Gas. University of Bristol.

- Agency for Toxic Substances and Disease Registry. (1998).

- Proteopedia. (2020). Nerve agents and acetylcholinesterase. Proteopedia, life in 3D.

- Bielmann, A. (2016).

- Setric, J., et al. (2021). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. MDPI.

- PubChem. (n.d.). Dithis compound.

- Cleveland Clinic. (2024).

- Li, H., et al. (2016). Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase. PubMed Central.

- Restek. (2024).

- Walters, D. B., & Frade, P. D. (2010). Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory.

- Wikipedia. (2024). Sarin. Wikipedia.

- Polhuijs, M., Langenberg, J. P., & Benschop, H. P. (1997).

- Wils, E. R., & Hulst, A. G. (1988).

- Mong, G. M., et al. (2005). Synthesis of Alkyl Methylphosphonic Acid Esters. Taylor & Francis Online.

- Newcombe, D. S., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PubMed Central.

- Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Grokipedia.

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC.

- Wikipedia. (2024). Michaelis–Arbuzov reaction. Wikipedia.

- Demeunynck, M., & Constant, J. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.

- Wang, Y., et al. (2014). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP)

- Wang, Y., et al. (2014). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP.

Sources

- 1. Sarin - Wikipedia [en.wikipedia.org]

- 2. Quantitative analysis of O-isopropyl methylphosphonic acid in serum samples of Japanese citizens allegedly exposed to sarin: estimation of internal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isopropyl methyl methylphosphonate (690-64-2) for sale [vulcanchem.com]

- 5. unifr.ch [unifr.ch]

- 6. tandfonline.com [tandfonline.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP | Scientific.Net [scientific.net]

- 14. researchgate.net [researchgate.net]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. pubs.acs.org [pubs.acs.org]

Isopropyl Methylphosphonate: A Comprehensive Technical Guide

An In-depth Examination of a Key Sarin Degradation Product for Researchers and Drug Development Professionals

Introduction

Isopropyl methylphosphonate (IMPA), a significant organophosphorus compound, holds a unique position in the fields of chemistry, toxicology, and international security. While it has applications as a chemical intermediate in the synthesis of various organophosphorus compounds, including pesticides and pharmaceuticals, it is most notably recognized as the primary and tell-tale hydrolysis product of the nerve agent Sarin (GB).[1][2] Its detection serves as a definitive marker for the prior presence or use of Sarin, making its analytical chemistry and toxicology of paramount importance to researchers, forensic scientists, and those involved in chemical weapons disarmament and verification.[1][3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its environmental fate and analytical determination.

Part 1: Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 1832-54-8 to this compound.[2][4] Due to its various naming conventions and common usage in different contexts, it is also known by a wide array of synonyms. Understanding these is crucial for comprehensive literature searches and clear communication in a multidisciplinary setting.

Common Synonyms:

-

O-Isopropyl hydrogen methylphosphonate[2]

-

Gb Acid[2]

-

Phosphonic acid, P-methyl-, mono(1-methylethyl) ester[2]

-

Propan-2-yl hydrogen methylphosphonate[5]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a faint odor.[2] It is soluble in organic solvents but has limited solubility in water.[2] The key physicochemical properties of IMPA are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H11O3P | [4][6] |

| Molecular Weight | 138.10 g/mol | [4][6] |

| Appearance | Clear Liquid | [2] |

| IUPAC Name | methyl(propan-2-yloxy)phosphinic acid | [4][6] |

| InChI Key | GHZKGHQGPXBWSN-UHFFFAOYSA-N | [2][5] |

| SMILES | CC(C)OP(=O)(C)O | [6] |

Part 2: The Link to Sarin and Degradation Pathways

The primary significance of this compound in the scientific and defense communities stems from its direct relationship with the nerve agent Sarin.

Formation from Sarin Hydrolysis

Sarin (O-isopropyl methylphosphonofluoridate) is highly reactive with water (hydrolysis).[7] This reaction breaks the phosphorus-fluorine (P-F) bond, a process that occurs rapidly, especially at a high pH.[1] The initial and principal breakdown product of this hydrolysis is Isopropyl methylphosphonic acid (IMPA).[1] The presence of IMPA in environmental or biological samples is a strong indicator that Sarin was recently present, as IMPA is not commonly found in nature otherwise.[1]

Further Degradation

IMPA itself is subject to further degradation, breaking down into methylphosphonic acid (MPA).[1] While MPA is a stable degradation product, its presence is not as definitive an indicator of Sarin as IMPA, because other organophosphorus compounds can also degrade to form MPA.[1]

The degradation pathway of Sarin can be visualized as follows:

Part 3: Synthesis and Industrial Relevance

While most frequently discussed in the context of nerve agent degradation, this compound can also be synthesized for research and industrial purposes. It serves as a chemical intermediate in the production of various organophosphorus compounds, including certain pesticides and pharmaceuticals.[2] One common laboratory-scale synthesis involves the esterification of methylphosphonic acid with isopropyl alcohol under acidic catalysis.[8]

A related compound, Dithis compound (DIMP), is a known byproduct of Sarin production.[9] DIMP can be formed when a second molecule of isopropyl alcohol reacts with Sarin.[1] It is also used as a simulant for Sarin and other G-series nerve agents in the testing and calibration of detection equipment due to its similar physicochemical properties but significantly lower toxicity.[10]

Part 4: Toxicological Profile

This compound exhibits moderate toxicity.[2] While significantly less toxic than its parent compound, Sarin, appropriate safety precautions should always be taken during handling, including the use of personal protective equipment.[2]

| Toxicity Data | Value | Source |

| Oral Chronic Reference Dose (RfDoc) | 0.1 mg/kg-day | [4] |

| Acute Toxicity (Oral LD50) | 500-1500 mg/kg (in animals for the related compound DIMP) | [10] |

Animal studies on the related compound DIMP have shown some effects on the blood and nervous system at high levels of exposure.[11] The U.S. Environmental Protection Agency (EPA) has concluded that DIMP is not classifiable as to its carcinogenicity in humans.[11]

Part 5: Analytical Methodologies

The accurate and sensitive detection of this compound is critical for verifying exposure to Sarin and for environmental monitoring. Various analytical techniques are employed for its quantification in different matrices such as serum, urine, and soil.[1][12]

Sample Preparation and Extraction

For soil samples, a common technique is pressurized fluid extraction (PFE) to isolate the organophosphonates.[12] Biological samples like serum may require protein precipitation followed by solid-phase extraction to clean up the sample before analysis.

Instrumental Analysis

Due to their non-volatile nature, alkyl phosphonic acid degradation products like IMPA often require derivatization to make them suitable for gas chromatography (GC) analysis.[13] However, liquid chromatography (LC) is a more direct method.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantitative analysis of IMPA in various samples.[12][14] Anion-exchange chromatography can be particularly effective for separating these polar, acidic compounds.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often after a derivatization step to increase the volatility of IMPA.[13]

The general workflow for the analysis of IMPA is depicted below:

Conclusion

This compound is a compound of significant scientific and geopolitical importance. Its unambiguous role as a primary degradation product of Sarin makes it a critical analyte in forensic and environmental chemistry. A thorough understanding of its chemical properties, degradation pathways, toxicology, and analytical methodologies is essential for researchers, drug development professionals, and those tasked with ensuring global security. The continued development of rapid, sensitive, and field-deployable analytical techniques for IMPA detection remains a key area of research.

References

-

Wikipedia. Sarin. [Link]

-

PubChem. This compound | C4H11O3P | CID 15778. National Institutes of Health. [Link]

-

PubChem. Isopropyl methyl methylphosphonate | C5H13O3P | CID 522334. National Institutes of Health. [Link]

-

Wikipedia. Dithis compound. [Link]

-

SIELC Technologies. Isopropyl Methylphosphonic Acid. [Link]

-

Organic Syntheses. dithis compound. [Link]

-

ATSDR. Dithis compound (DIMP) ToxFAQs. [Link]

-

Spectroscopy Online. Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. [Link]

-

NIST WebBook. Methylphosphonic acid, O-isopropyl-, O-trimethylsilyl-. [Link]

-

NIST WebBook. Methylphosphonic acid, O-isopropyl-, O-trimethylsilyl-. [Link]

-

MDPI. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. [Link]

-

PubMed. Quantitative analysis of O-isopropyl methylphosphonic acid in serum samples of Japanese citizens allegedly exposed to sarin: estimation of internal dosage. [Link]

-

PubMed. Biodegradation of neutralized sarin. [Link]

-

ASTM International. E2866 Standard Test Method for Determination of Dithis compound, Ethyl Methylphosphonic Acid, Isopropyl Methylphosphonic Acid, Methylphosphonic Acid, and Pinacolyl Methylphosphonic Acid in Soil by Pressurized Fluid Extraction and Analyzed by Li. [Link]

-

Wikipedia. Tokyo subway sarin attack. [Link]

-

ResearchGate. Acute Toxicity of Isopropyl Methylphosphonic Acid, a Breakdown Product of Sarin, to Eggs and Fry of Golden Shiner and Channel Catfish. [Link]

-

PMC. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review. [Link]

Sources

- 1. Sarin - Wikipedia [en.wikipedia.org]

- 2. CAS 1832-54-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Tokyo subway sarin attack - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isopropyl Methylphosphonic Acid | SIELC Technologies [sielc.com]

- 6. Isopropyl Hydrogen Methylphosphonate | LGC Standards [lgcstandards.com]

- 7. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isopropyl methyl methylphosphonate (690-64-2) for sale [vulcanchem.com]

- 9. Dithis compound - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. store.astm.org [store.astm.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Quantitative analysis of O-isopropyl methylphosphonic acid in serum samples of Japanese citizens allegedly exposed to sarin: estimation of internal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Isopropyl Methylphosphonate (IMPA)

Introduction: Defining the Analyte

Isopropyl methylphosphonate, commonly referred to as IMPA or Isopropyl Methylphosphonic Acid, is an organophosphorus compound with the chemical formula C₄H₁₁O₃P.[1][2] Its unambiguous identification is a matter of significant interest in both environmental monitoring and defense sectors, primarily because it is the principal and most stable hydrolysis product of the nerve agent Sarin (GB).[3][4] The presence of IMPA serves as a key forensic indicator for the prior existence of its parent nerve agent.

It is critical to distinguish IMPA (CAS No. 1832-54-8), a phosphonic acid, from its related neutral esters, such as isopropyl methyl methylphosphonate (CAS No. 690-64-2) or dithis compound (DIMP).[5] The presence of the acidic hydroxyl group (P-OH) in IMPA governs its physical properties—notably its high polarity and low volatility—and profoundly influences its spectroscopic characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification of IMPA.

Molecular Structure & Spectroscopic Implications

To effectively interpret spectroscopic data, one must first understand the molecular structure. IMPA consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a methyl group, an isopropoxy group, and a hydroxyl group. This structure presents several distinct environments for spectroscopic analysis.

Caption: Workflow for the GC-MS analysis of IMPA via silylation.

-

Sample Drying: Transfer an aliquot of the sample (e.g., in water or solvent) to a vial and evaporate to complete dryness under a gentle stream of nitrogen at 60-80°C. This is critical to remove water, which would consume the derivatizing reagent.

-

Derivatization: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of BSTFA (with 1% TMCS).

-

Reaction: Tightly cap the vial and heat in an oven or heating block at 80°C for 75-90 minutes to ensure complete derivatization. 4[6][7]. GC-MS Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

-

Chromatography: Use a mid-polarity column (e.g., Agilent VF-1701 MS, 30 m x 0.25 mm) with a suitable temperature program (e.g., initial hold at 70°C, ramp at 10°C/min to 170°C, then ramp at 30°C/min to 270°C). 6[6][8]. Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Conclusion

The spectroscopic characterization of this compound (IMPA) is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ³¹P NMR confirms the presence and chemical environment of the phosphorus core. ¹H and ¹³C NMR resolve the complete carbon-proton framework and its connectivity to the phosphorus atom through characteristic J-coupling. Infrared spectroscopy provides rapid confirmation of key functional groups, most notably the P=O bond and the diagnostic broad O-H absorption of the phosphonic acid. Finally, mass spectrometry, typically requiring derivatization for GC-MS or utilizing LC-MS for direct analysis, confirms the molecular weight and provides a fragmentation fingerprint for unequivocal identification. Together, these techniques form a self-validating system for the confident analysis of this critical compound.

References

-

PubChem. Isopropyl methyl methylphosphonate. National Center for Biotechnology Information. [Link]

-

McCabe, D. J., et al. (2019). Application of a Single-Column GC–MS-MS Method for the Rapid Analysis of Chemical Warfare Agents and Breakdown Products. Journal of Analytical Toxicology, 43(2), 114-121. [Link]

-

Kozioł, K., & Mazurek, M. (2024). Optimization of Methods for Derivatization of Sarin, Soman, and VX Hydrolysis Products in the Process of Analyzing These Compounds Using Gas Chromatography. Biuletyn Wojskowej Akademii Technicznej, 73(1). [Link]

-

Kozioł, K., & Mazurek, M. (2024). Optimization of Methods for Derivatization of Sarin, Soman, and VX Hydrolysis Products in the Process of Analyzing These Compounds Using Gas Chromatography. Biuletyn Wojskowej Akademii Technicznej. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

D'Agostino, P. A., & Hancock, J. R. (2001). Determination of sarin, soman and their hydrolysis products in soil by packed capillary liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 912(2), 291-299. [Link]

-

SpectraBase. Isopropyl methyl ethylphosphonate. John Wiley & Sons, Inc. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

NIST. Isopropyl methyl methylphosphonate. NIST Chemistry WebBook. [Link]

-

Chromatography Today. Analysis of Polar Nerve Agent Hydrolysis Products. [Link]

-

NIST. Isopropyl methyl methylphosphonate. NIST Chemistry WebBook. [Link]

-

NIST. Isopropyl methyl methylphosphonate. NIST Chemistry WebBook. [Link]

-

Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1035-1041. [Link]

-

Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

ResearchGate. Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. [Link]

-

Van Wazer, J. R., & Jardetzky, O. (1959). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Journal of the American Chemical Society, 81(1), 22-26. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SIELC Technologies. Isopropyl Methylphosphonic Acid. [Link]

-

ResearchGate. A set of triple-resonance nuclear magnetic resonance experiments for structural characterization of organophosphorus compounds in mixture samples. [Link]

-

NIST. Isopropyl methyl methylphosphonate. NIST Chemistry WebBook. [Link]

-

Nanalysis Corp. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

-

Burt, C. T., et al. (1987). Characterization of methylphosphonate as a 31P NMR pH indicator. Journal of Magnetic Resonance, 74(1), 167-173. [Link]

-

University of Arizona. 31 Phosphorus NMR. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

Sources

- 1. This compound | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1832-54-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Determination of sarin, soman and their hydrolysis products in soil by packed capillary liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isopropyl hydrogen methylphosphonate | 1832-54-8 | BAA83254 [biosynth.com]

- 5. Isopropyl methyl methylphosphonate | C5H13O3P | CID 522334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mtswat.com [mtswat.com]

- 7. Publishers Panel [mtswat.com]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Isopropyl Methylphosphonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methylphosphonate (IMPA), also known as O-isopropyl methylphosphonic acid or "GB acid," is an organophosphorus compound of significant interest in various scientific fields.[1][2] Structurally, it is characterized by a central phosphorus atom bonded to a methyl group, an isopropoxy group, and two oxygen atoms, one of which is double-bonded and the other is part of a hydroxyl group.[1] This compound is perhaps most widely recognized as the primary and relatively stable hydrolysis product of the nerve agent Sarin (GB), making its detection a key indicator in the verification of chemical weapons use.[3] Beyond its relevance in defense and environmental monitoring, IMPA's structural similarity to the transition state of acetylcholine hydrolysis makes it a subject of study in the context of acetylcholinesterase (AChE) inhibition, a critical mechanism in both toxicology and drug development.[4] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in research.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow, oily liquid with a faint odor.[1][5] It is soluble in organic solvents but has limited solubility in water.[1][5] The key physical and chemical properties of IMPA are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1832-54-8 | [1][2] |

| Molecular Formula | C4H11O3P | [1][6] |

| Molecular Weight | 138.10 g/mol | [1][6] |

| Boiling Point | 102-104 °C at 0.1 mmHg; 189.9 °C (predicted) | [4][7] |

| Density | 1.087 g/mL at 25 °C; 1.123 g/cm³ | [1][4] |

| Flash Point | 99 °C; 68.7 °C | [4][7] |

| Vapor Pressure | 130.3 hPa (97.7 mmHg) at 20 °C (for a methanol solution) | [8] |

| pKa | 2.23 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Michaelis-Arbuzov reaction being a foundational method for creating the crucial carbon-phosphorus bond found in phosphonates.[9][10] Another significant pathway to obtaining IMPA is through the controlled hydrolysis of its precursors, such as Sarin or dithis compound (DIMP).

General Synthesis via Michaelis-Arbuzov Reaction and Subsequent Demethylation

A common and versatile method for synthesizing alkyl methylphosphonates involves a three-stage process:

-

Transesterification: Trimethyl phosphite is reacted with isopropanol in the presence of a sodium catalyst to produce dimethyl isopropyl phosphite.

-

Michaelis-Arbuzov Reaction: The resulting mixed phosphite is then treated with methyl iodide. The nucleophilic phosphorus atom attacks the methyl iodide, leading to the formation of isopropyl methyl methylphosphonate.[11]

-

Selective Demethylation: The final step involves the selective removal of one of the methyl groups. This is often achieved by reacting the isopropyl methyl methylphosphonate with bromotrimethylsilane, followed by methanolysis of the resulting silyl ester to yield the desired O-isopropyl methylphosphonic acid.[11]

Caption: Hydrolysis of Sarin to IMPA and MPA.

Thermal Decomposition

The thermal decomposition of organophosphorus compounds like IMPA and its parent compounds (e.g., DIMP) is a critical area of study for the development of safe disposal methods. Studies on DIMP have shown that its decomposition begins at temperatures around 130 °C, yielding products such as propene, 2-propanol, and methylphosphonic acid. [12]The proposed mechanism involves a two-stage process:

-

Unimolecular decomposition of DIMP to IMPA and propene.

-

Competing pathways for the unimolecular decomposition of IMPA, one leading to isopropanol and the other to propene and methylphosphonic acid. [12] Further decomposition of methylphosphonic acid can lead to the formation of HOPO2 and methane, or MOPO and water. [13]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds due to its wide chemical shift range and the high natural abundance of the ³¹P isotope. [14]For phosphonates, the ³¹P chemical shift typically appears in a characteristic region. In the context of Sarin hydrolysis, the formation of IMPA can be monitored by the appearance of its corresponding peak in the ³¹P NMR spectrum. [15]* ¹H NMR: The proton NMR spectrum of IMPA would be expected to show characteristic signals for the methyl protons directly attached to the phosphorus, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The coupling between the protons and the phosphorus atom would lead to characteristic splitting patterns.

-

¹³C NMR: The carbon-13 NMR spectrum would provide signals for the carbon atoms in the methyl and isopropyl groups, with their chemical shifts influenced by the electronegative oxygen and phosphorus atoms. [6]The carbon of the methyl group directly bonded to phosphorus would exhibit a characteristic C-P coupling constant. [16]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of IMPA. Electron ionization (EI) mass spectrometry of related dialkyl methylphosphonates often shows a base peak corresponding to the loss of the alkyl groups. [6]For quantitative analysis, especially in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed. [17]

Infrared (IR) Spectroscopy

The IR spectrum of IMPA would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C (phosphorus-ester) linkages, and the O-H bond of the phosphonic acid group.

Applications in Research and Drug Development

Acetylcholinesterase Inhibition Studies

The structural resemblance of phosphonates to the transition state of acetylcholine hydrolysis makes them effective inhibitors of acetylcholinesterase (AChE). [4]While IMPA itself is a product of Sarin's inhibition of AChE, the study of related phosphonates provides valuable insights into the mechanisms of AChE inhibition. [18]Researchers often use non-toxic surrogates of nerve agents, such as isopropyl 4-nitrophenyl methylphosphonate (NIMP), to safely study the inhibition of AChE and to screen potential reactivators and antidotes. [19][20][21][22]

Chemical Weapons Convention Verification

The detection of IMPA in environmental or biological samples is considered strong evidence of the use of the nerve agent Sarin. [3]Consequently, sensitive and reliable analytical methods for the detection and quantification of IMPA are crucial for the verification of compliance with the Chemical Weapons Convention. [11]

Safety and Handling

This compound is a hazardous chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [23]When handling this compound, it is essential to work in a well-ventilated area and to use personal protective equipment, including gloves, safety goggles, and a lab coat. [8]The compound is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. [1][7]

Conclusion

This compound is a compound of dual significance. Its role as a key degradation product of the nerve agent Sarin makes it a critical analyte in defense and environmental science. Simultaneously, its organophosphorus structure provides a scaffold for research into enzyme inhibition, with implications for toxicology and the development of novel therapeutics. A thorough understanding of its physical and chemical properties, synthetic pathways, and reactivity is essential for scientists and researchers working in these diverse and important fields.

References

-

Wikipedia. (2024). Phosphonate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Health Advisory On Isopropyl Methylphosphonic Acid (Impa). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Novachem. (2020). Isopropyl methyl phosphonic acid (IMPA). Retrieved from [Link]

-

Kafarski, P. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]

-

Ford-Moore, A. H., & Perry, B. J. (n.d.). dithis compound. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Molbase. (n.d.). GB ACID 1832-54-8, Purity95%. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). vapor pressure data and analysis for selected organophosphorus compounds: dibmp, dcmp, immp, impa, empa, and mpfa ecbc-tr-1443. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylphosphonic acid. PubChem. Retrieved from [Link]

-

University of Central Florida. (n.d.). Experimental and Chemical Kinetics Investigation of High-Temperature Combustion of Dithis compound. STARS. Retrieved from [Link]

-

ResearchGate. (n.d.). Sarin inhibition of acetylcholinesterase (AChE). A) Isopropyl methylphosphonyl AChE: B) Aged Phosphonyl AChE. Retrieved from [Link]

-

ResearchGate. (2019). Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2019). Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. Retrieved from [Link]

-

ResearchGate. (1968). The thermal decompositions of isopropyl trimethylacetate and isopropyl acetate. Retrieved from [Link]

-

Biomedical Research Network+, LLC. (2019). Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). THE KINETICS OF THE THERMAL DECOMPOSITION OF ISOPROPYL METHYLPHOSPHONOFLUORIDATE. Retrieved from [Link]

-

IDEAS/RePEc. (2019). Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Canadian Science Publishing. (1960). THE SYNTHESIS OF HIGHLY RADIOACTIVE ISOPROPYL METHYLPHOSPHONOFLUORIDATE (SARIN) CONTAINING P32 AS TRACER ELEMENT. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2000). Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. Retrieved from [Link]

-

NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ChemRxiv. (n.d.). High-Temperature Decomposition of Dithis compound (DIMP) on Alumina: Mechanistic Predictions from Ab Initio Molecular Dynamics. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental characterization of the low-temperature thermal decomposition of dithis compound (DIMP). Retrieved from [Link]

-

Wikipedia. (2024). Sarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of sarin and O-isopropyl methylphosphonic acid (IMPA). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isopropyl methyl methylphosphonate. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

ResearchGate. (2008). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

-

Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

Sources

- 1. GB ACID | 1832-54-8 [amp.chemicalbook.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Sarin - Wikipedia [en.wikipedia.org]

- 4. Isopropyl hydrogen methylphosphonate | 1832-54-8 | BAA83254 [biosynth.com]

- 5. CAS 1832-54-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. isotope.com [isotope.com]

- 9. Phosphonate - Wikipedia [en.wikipedia.org]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. stars.library.ucf.edu [stars.library.ucf.edu]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. rsc.org [rsc.org]

- 16. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biomedres.us [biomedres.us]

- 21. biomedres.us [biomedres.us]

- 22. Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate [ideas.repec.org]

- 23. dl.novachem.com.au [dl.novachem.com.au]

An In-depth Technical Guide to the Solubility of Isopropyl Methylphosphonate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isopropyl methylphosphonate (IMPA), an organophosphorus compound of significant interest in various scientific and industrial fields. The document delves into the theoretical principles governing the solubility of IMPA, presents available qualitative and quantitative solubility data, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling them to make informed decisions in experimental design, formulation, and safety management involving IMPA.

Introduction: Understanding this compound (IMPA)

This compound (IMPA), with the chemical formula C₄H₁₁O₃P, is an organophosphorus compound that serves as a crucial intermediate in the synthesis of various substances and is a known hydrolysis product of certain nerve agents[1]. Its physicochemical properties, particularly its solubility, are fundamental to its application, reactivity, and environmental fate. A thorough understanding of IMPA's behavior in different solvent systems is paramount for its effective and safe handling in research and development settings.

IMPA is characterized as a colorless to pale yellow liquid with a faint odor. It is generally recognized as being soluble in organic solvents while exhibiting limited solubility in water[2]. This differential solubility is a key factor in designing extraction, purification, and formulation processes.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₄H₁₁O₃P | |

| Molecular Weight | 138.10 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 1832-54-8 |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution of IMPA involves the disruption of intermolecular forces within the pure IMPA and the solvent, followed by the formation of new solute-solvent interactions.

Key Molecular Interactions:

-

Hydrogen Bonding: The phosphonate group in IMPA contains a P=O oxygen and a hydroxyl group, making it capable of acting as a hydrogen bond acceptor and donor. Solvents that can engage in hydrogen bonding (e.g., water, alcohols) are expected to interact favorably with IMPA.

-

Dipole-Dipole Interactions: The P=O bond in IMPA is highly polar, leading to a significant molecular dipole moment. Polar solvents, both protic and aprotic, will interact with IMPA through dipole-dipole forces.

-

Van der Waals Forces: The nonpolar isopropyl and methyl groups of IMPA will interact with nonpolar solvents through weaker London dispersion forces.

The balance of these interactions dictates the extent to which IMPA will dissolve in a particular solvent.

Caption: Intermolecular forces governing IMPA solubility.

This compound Solubility Profile

Aqueous Solubility: IMPA has limited solubility in water[2]. This is due to the presence of the nonpolar isopropyl and methyl groups, which disrupt the strong hydrogen-bonding network of water. For a structurally related compound, dithis compound (DIMP), the aqueous solubility has been reported as 1,500 mg/L at 25°C[3]. This value provides a useful, albeit approximate, benchmark for the expected solubility of IMPA in water.

Solubility in Organic Solvents: IMPA is generally described as being soluble in organic solvents[2]. The presence of a 10% solution of this compound in methanol in a commercial product catalog further implies a high degree of solubility in this solvent[2].

Qualitative Solubility Summary:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding and strong dipole-dipole interactions with the phosphonate group. |

| Polar Aprotic (e.g., Acetone, Dichloromethane) | Moderate to High | Strong dipole-dipole interactions are possible, but the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | Solubility will be dependent on the weaker van der Waals forces between the alkyl groups of IMPA and the solvent. |

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of IMPA using the reliable shake-flask method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle of the Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. It involves creating a saturated solution by agitating an excess of the solid or liquid solute with the solvent until equilibrium is reached. The concentration of the solute in the clear, saturated solution is then determined analytically.

Caption: Workflow for the shake-flask solubility determination.

Materials and Equipment

-

This compound (IMPA), analytical standard grade

-

Solvents of interest (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane, toluene), HPLC or analytical grade

-

Scintillation vials or other suitable glass containers with airtight caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., DAD or MS)

Experimental Procedure

-

Preparation of the Slurry:

-

Add an excess amount of IMPA to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A visual excess of undissolved IMPA should be present at the end of the equilibration period.

-

Add a known volume or weight of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker with a constant temperature bath (e.g., 25°C).

-

Agitate the samples for a predetermined period. For organophosphonates, an equilibration time of 24 to 48 hours is generally sufficient, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess IMPA to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with the appropriate solvent.

-

Analyze the diluted samples using a validated analytical method (GC-MS or HPLC).

-

Prepare a calibration curve using standard solutions of IMPA of known concentrations.

-

Determine the concentration of IMPA in the saturated solution from the calibration curve.

-

Analytical Methodologies for Quantification

The choice of analytical technique depends on the volatility and thermal stability of IMPA, as well as the solvent matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like IMPA.

-

Sample Preparation: Direct injection of the diluted supernatant is often possible.

-

GC Conditions (based on analysis of related compounds):

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: 50-250 m/z[4].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for less volatile compounds or when GC is not suitable.

-

Sample Preparation: The filtered supernatant can typically be directly injected after appropriate dilution.

-

HPLC Conditions:

-

Column: A reverse-phase C8 or C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for organophosphorus compounds[5].

-

Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification. LC-MS offers higher selectivity and sensitivity. A convenient and rapid micro-anion exchange liquid chromatography (LC) tandem electrospray mass spectrometry (MS) procedure has been developed for the quantitative analysis of IMPA in serum[6].

-

Factors Influencing Solubility and Experimental Causality

Several factors can influence the measured solubility of IMPA. Understanding these is critical for obtaining accurate and meaningful data.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the equilibration phase.

-

pH (for aqueous solutions): IMPA is an acidic compound (a phosphonic acid). Therefore, its solubility in aqueous solutions will be highly dependent on the pH. At higher pH values (above its pKa), IMPA will deprotonate to form the more water-soluble methylphosphonate anion.

-

Purity of IMPA and Solvents: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining thermodynamic solubility data.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. As mentioned, this should be experimentally verified.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While specific quantitative data in a wide array of organic solvents remains an area for further investigation, the principles outlined, and the robust experimental protocol provided, equip researchers and scientists with the necessary tools to accurately determine these values. A thorough understanding and precise measurement of IMPA's solubility are indispensable for its safe and effective use in research, development, and various industrial applications.

References

-

Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. (n.d.). MDPI. Retrieved from [Link]

-

Dithis compound. (n.d.). PubChem. Retrieved from [Link]

-

Isopropyl methyl methylphosphonate. (n.d.). PubChem. Retrieved from [Link]

-

Sarin. (n.d.). Wikipedia. Retrieved from [Link]

-

Isopropyl methyl methylphosphonate. (n.d.). Cheméo. Retrieved from [Link]

-

Chemical Properties of Isopropyl methyl methylphosphonate (CAS 690-64-2). (n.d.). Cheméo. Retrieved from [Link]

-

Quantitative analysis of O-isopropyl methylphosphonic acid in serum samples of Japanese citizens allegedly exposed to sarin: estimation of internal dosage. (n.d.). PubMed. Retrieved from [Link]

-

Isopropyl methyl methylphosphonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Isopropyl methyl methylphosphonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectrometric identification of methyl phosphonic acid: the hydrolysis product of isopropyl methyl phosphonofluoridate and pinacolyl methyl phosphonofluoridate. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. (2018). OAText. Retrieved from [Link]

Sources

- 1. Sarin - Wikipedia [en.wikipedia.org]

- 2. CAS 1832-54-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Dithis compound | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oatext.com [oatext.com]

- 6. Quantitative analysis of O-isopropyl methylphosphonic acid in serum samples of Japanese citizens allegedly exposed to sarin: estimation of internal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Isopropyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of Isopropyl methylphosphonate (IMPP). Drawing upon field-proven insights and authoritative data, this document is designed to equip researchers, scientists, and professionals in drug development with a deep understanding of the thermal behavior of this important organophosphorus compound.

Introduction: The Significance of this compound Thermal Stability

This compound (IMPP), also known as isopropyl methylphosphonic acid, is an organophosphorus compound of significant interest due to its structural relationship to chemical warfare agents, such as Sarin, for which it is a hydrolysis breakdown product.[1] Its thermal stability is a critical parameter in the development of safe handling, storage, and decontamination protocols. Understanding the mechanisms and kinetics of its decomposition is paramount for predicting its environmental fate and designing effective thermal destruction methodologies.

While extensive research has been conducted on the thermal decomposition of dithis compound (DIMP), a common simulant for Sarin, direct experimental data on IMPP is less abundant. DIMP's decomposition notably proceeds through the formation of IMPP, making the study of DIMP's thermal behavior a valuable proxy for understanding the subsequent decomposition of IMPP.[2][3] This guide will leverage the wealth of data on DIMP to provide a detailed and scientifically grounded examination of IMPP's thermal properties, clearly delineating between direct IMPP data and inferences drawn from its di-isopropyl analog.

Decomposition Mechanisms and Pathways

The thermal decomposition of alkyl phosphonates, such as IMPP, is primarily characterized by the elimination of an alkene from the alkoxy group. In the case of IMPP, this involves the cleavage of the C-O bond of the isopropyl group and the abstraction of a hydrogen atom from the methyl group of the isopropyl moiety, leading to the formation of propene and methylphosphonic acid (MPA).

Theoretical studies, specifically ab initio molecular dynamics simulations of DIMP on alumina surfaces, have provided significant insights into this process. These studies confirm that the decomposition proceeds via a propene elimination pathway.[4][5][6] The reaction is initiated by the cleavage of the C-O bond, followed by the migration of a hydrogen atom.[7]

The primary decomposition pathway for IMPP can be visualized as follows:

Caption: Primary thermal decomposition pathway of IMPP.

In the context of DIMP decomposition, IMPP is an intermediate product. The two-stage pyrolysis of DIMP first involves the unimolecular decomposition into IMPP and propene. The second stage consists of two competing pathways for the decomposition of IMPP: one leading to isopropanol and methyl dioxophosphorane, and the other to another molecule of propene and methylphosphonic acid (MPA).[3][8]

The proposed competing decomposition pathways for IMPP are illustrated below:

Caption: Competing decomposition pathways of IMPP.

Kinetics of Thermal Decomposition

Quantitative kinetic data for the thermal decomposition of IMPP is scarce in the literature. However, extensive studies on DIMP provide a reasonable approximation. The unimolecular decomposition of DIMP to form IMPP and propene has been studied in detail.

Arrhenius parameters for the decomposition of DIMP have been determined experimentally, which can serve as an estimate for the energy barrier of the initial decomposition step that IMPP would undergo. It is important to note that the second decomposition step of DIMP (which is the decomposition of IMPP) will have different kinetic parameters.

Table 1: Representative Kinetic Data for the Thermal Decomposition of Dithis compound (DIMP)

| Temperature Range (K) | Pre-exponential Factor (A) | Activation Energy (Ea) | Source |

| 700-800 | - | - | [3] |

Ab initio molecular dynamics simulations have calculated the activation barriers for DIMP decomposition on γ-Al₂O₃ surfaces, which decrease with increasing temperature. These studies provide free energy values ranging from 62.75 to 5.24 kJ/mol in the 200–1000 °C temperature range, further supporting that the decomposition is a thermally activated process.[6][7]

Experimental Protocols for Thermal Analysis

A multi-faceted approach employing various analytical techniques is essential for a thorough investigation of the thermal stability and decomposition of IMPP. The following protocols are based on established methods for the analysis of organophosphorus compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

Experimental Workflow for TGA:

Caption: Experimental workflow for TGA analysis of IMPP.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of IMPP into an alumina crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the initial mass loss. Calculate the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions and reaction enthalpies.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of IMPP into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.

-

Heating Program: Equilibrate the sample at a starting temperature. Ramp the temperature at a controlled rate (e.g., 10°C/min) through the expected decomposition range.

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Identify endothermic or exothermic peaks corresponding to decomposition events. Integrate the peak area to determine the enthalpy of decomposition (ΔHdecomp).

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS is a powerful technique for separating and identifying the volatile products of thermal decomposition. Pyrolysis-GC-MS, where the sample is rapidly heated in the GC inlet, is particularly well-suited for this analysis.

Experimental Workflow for Pyrolysis-GC-MS:

Caption: Workflow for Pyrolysis-GC-MS analysis of IMPP decomposition products.

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately known amount of IMPP is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to the desired decomposition temperature in the pyrolyzer, which is directly coupled to the GC inlet.

-

Gas Chromatography: The volatile decomposition products are swept onto the GC column by an inert carrier gas (e.g., helium). The column temperature is programmed to separate the individual components of the product mixture.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis: The resulting mass spectra are compared to a library of known spectra (e.g., NIST) to identify the decomposition products.

Summary of Thermal Decomposition Data

The following table summarizes the key decomposition products of IMPP, primarily inferred from studies on DIMP.

Table 2: Primary Thermal Decomposition Products of this compound

| Product | Chemical Formula | Method of Identification | Source |

| Propene | C₃H₆ | GC-MS, FTIR | [2][3] |

| Methylphosphonic Acid (MPA) | CH₅O₃P | GC-MS | [2][3] |

| Isopropanol | C₃H₈O | GC-MS, FTIR | [2][3] |

| This compound (IMPP) | C₄H₁₁O₃P | GC-MS, FTIR | [2][3] |

Note: IMPP is listed as a product in the context of DIMP decomposition, where it acts as an intermediate.

Conclusion and Future Perspectives

The thermal stability and decomposition of this compound are critical areas of study with implications for chemical safety, environmental science, and defense. While a comprehensive understanding can be constructed by leveraging data from its close analog, dithis compound, there remains a clear need for direct experimental investigation of IMPP.

Future research should focus on:

-

Precise Kinetic Studies: Determining the Arrhenius parameters for the thermal decomposition of pure IMPP to enable accurate modeling of its behavior.

-